molecular formula C9H10ClNO2 B13014220 2-(2-Chloro-4-methylphenoxy)acetamide

2-(2-Chloro-4-methylphenoxy)acetamide

Cat. No.: B13014220
M. Wt: 199.63 g/mol
InChI Key: BDUZONQSTOSLCZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol It is a derivative of phenoxyacetic acid and contains a chloro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenoxy)acetamide typically involves the reaction of 2-chloro-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding phenoxyacetic acid derivative, which is then converted to the acetamide by reaction with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetamides .

Scientific Research Applications

2-(2-Chloro-4-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including antitumor activity.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its herbicidal activity is attributed to its ability to disrupt plant growth by interfering with key enzymes and metabolic pathways. In medicinal applications, it may exert its effects by targeting specific cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetamide
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
  • 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(2-Chloro-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(2-chloro-4-methylphenoxy)acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

BDUZONQSTOSLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)Cl

Origin of Product

United States

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